

Introduction: A Three-Dimensional Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *1,4-Dioxaspiro[4.4]nonan-7-amine*

CAS No.: 1322805-04-8

Cat. No.: B1523348

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1,4-Dioxaspiro[4.4]nonan-7-amine is a spirocyclic organic compound featuring a cyclopentane ring, substituted with a primary amine, fused via a single spiro-carbon to a 1,4-dioxolane ring. This unique three-dimensional architecture makes it a valuable building block for medicinal chemists and drug development professionals.

In an era where drug discovery often struggles with the limitations of flat, aromatic molecules, there is a significant push to "escape from flatland" by incorporating scaffolds with higher sp^3 -hybridized carbon content.[1] Spirocycles, by their very nature, introduce conformational rigidity and a well-defined three-dimensional exit vector for substituents, which can lead to improved physicochemical properties, enhanced target binding, and novel intellectual property. The quaternary carbon structure of spirocycles leads to a higher fraction of sp^3 carbons (F_{sp^3}), a metric correlated with increased clinical success.[1] **1,4-Dioxaspiro[4.4]nonan-7-amine** serves as an exemplary scaffold in this class, offering a reactive primary amine handle for diversification while the spiroketal portion provides structural complexity and polarity.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and strategic applications of **1,4-Dioxaspiro[4.4]nonan-7-amine** for researchers and scientists in the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

The fundamental properties of **1,4-Dioxaspiro[4.4]nonan-7-amine** are summarized below. These data are critical for experimental design, computational modeling, and regulatory documentation.

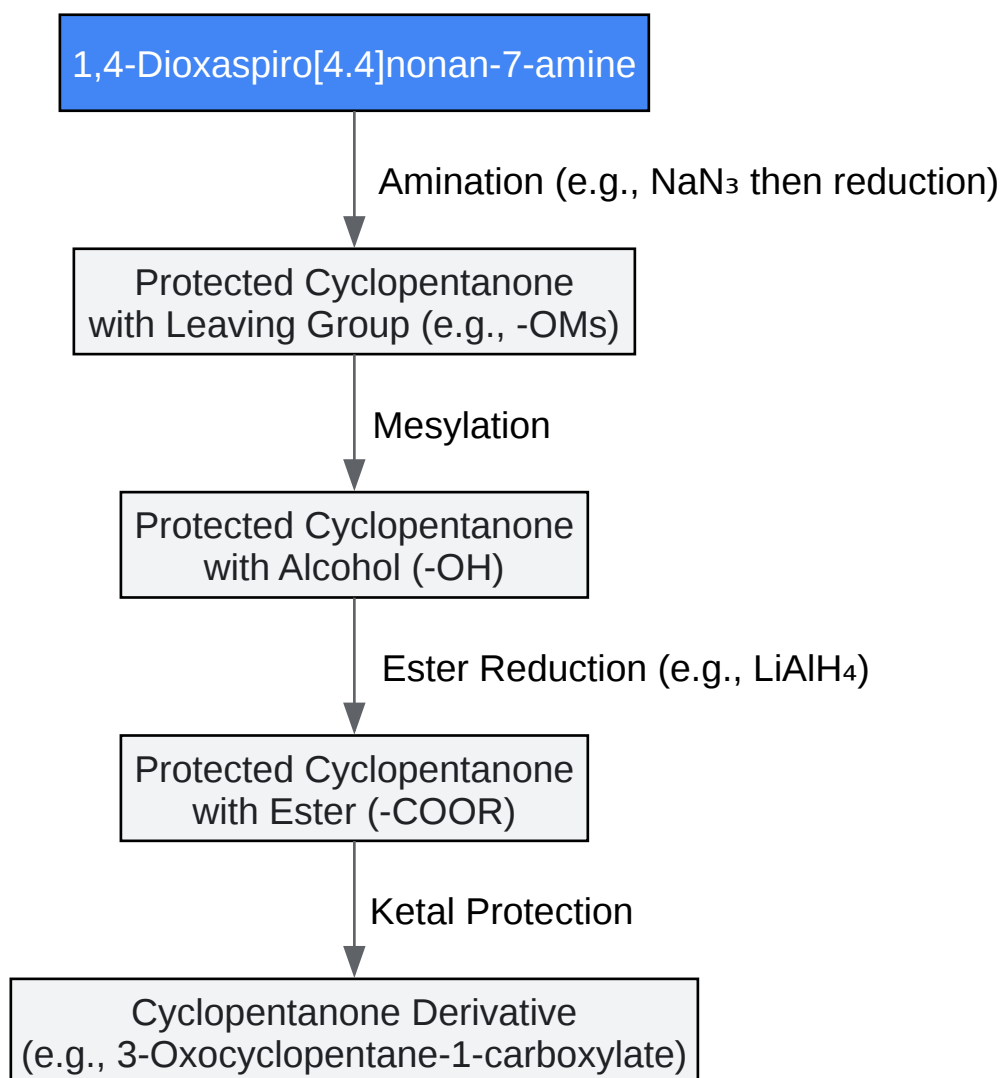
Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	PubChem[2][3]
Molecular Weight	143.18 g/mol	PubChem[2]
IUPAC Name	1,4-dioxaspiro[4.4]nonan-7-amine	PubChem[2]
CAS Number	1322805-04-8	BLDpharm[4]
Canonical SMILES	<chem>C1CC2(CC1N)OCCO2</chem>	PubChem[2]
InChI Key	FTUCRLHGAZBPBK-UHFFFAOYSA-N	PubChem[3]
Monoisotopic Mass	143.09464 Da	PubChem[2][3]
Predicted XlogP	-0.3	PubChem[3]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Synthesis and Manufacturing

The synthesis of **1,4-Dioxaspiro[4.4]nonan-7-amine** is not widely documented in academic literature but can be achieved through logical, multi-step synthetic sequences common in organic chemistry, starting from commercially available materials. The core strategy involves the protection of a ketone, functional group manipulation on the carbocyclic ring, and subsequent introduction of the amine moiety.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-N bond of the target amine, suggesting a precursor with a suitable leaving group or an electrophilic carbonyl that can be converted to the amine. This precursor, in turn, can be derived from a protected cyclopentanone derivative. The spirocyclic ketal itself serves as a robust protecting group for a ketone, allowing for selective chemistry on other parts of the molecule.



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Caption: Retrosynthetic pathway for **1,4-Dioxaspiro[4.4]nonan-7-amine**.

Forward Synthetic Workflow

A plausible forward synthesis leverages standard, high-yielding reactions to construct the target molecule efficiently.

- **Ketal Protection:** The synthesis commences with a suitably functionalized cyclopentanone, such as a keto-ester. The ketone is protected as an ethylene ketal by reacting it with ethylene glycol under acidic catalysis. This step is crucial to prevent the ketone from interfering with subsequent reduction steps.
- **Functional Group Reduction:** The ester group on the cyclopentane ring is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).
- **Activation of the Alcohol:** The resulting hydroxyl group is a poor leaving group. It is activated by converting it into a mesylate or tosylate using the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. This transforms the $-\text{OH}$ into an excellent leaving group.
- **Introduction of the Amine:** The amine is introduced via a two-step sequence. First, the mesylate is displaced by sodium azide (NaN_3) in an $\text{S}_{\text{N}}2$ reaction to form an alkyl azide. Azide is a superior nucleophile and the resulting intermediate is stable. Second, the azide is reduced to the primary amine using a method like the Staudinger reaction (with triphenylphosphine followed by water) or catalytic hydrogenation. This sequence is a reliable and safe method for converting alcohols to primary amines.

Spectroscopic Characterization

Unambiguous identification of **1,4-Dioxaspiro[4.4]nonan-7-amine** requires a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum would exhibit characteristic signals for the dioxolane ring protons (a multiplet around 3.9-4.0 ppm). The protons on the cyclopentane ring would appear as a series of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The proton alpha to the amine group would likely be a multiplet around 3.0-3.5 ppm. The NH_2 protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ^{13}C NMR: The carbon spectrum would show a signal for the spiroketal carbon around 110-120 ppm. The two carbons of the dioxolane ring would be observed around 65 ppm. The carbons of the cyclopentane ring would appear in the 20-50 ppm range, with the carbon bearing the amine group (C-N) being the most downfield in this group.

- Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum is expected to show two distinct N-H stretching bands in the 3400-3250 cm^{-1} region.[5] A characteristic N-H bending (scissoring) vibration should appear between 1650-1580 cm^{-1} . [5] Additionally, strong C-O ether stretching bands from the dioxolane ring would be prominent in the 1250–1020 cm^{-1} range.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula via an accurate mass measurement of the molecular ion $[\text{M}+\text{H}]^+$ at m/z 144.10192.[3]

Reactivity and Applications in Drug Development

The utility of **1,4-Dioxaspiro[4.4]nonan-7-amine** stems from the reactivity of its primary amine and the structural benefits of its spirocyclic core.

Core Reactivity

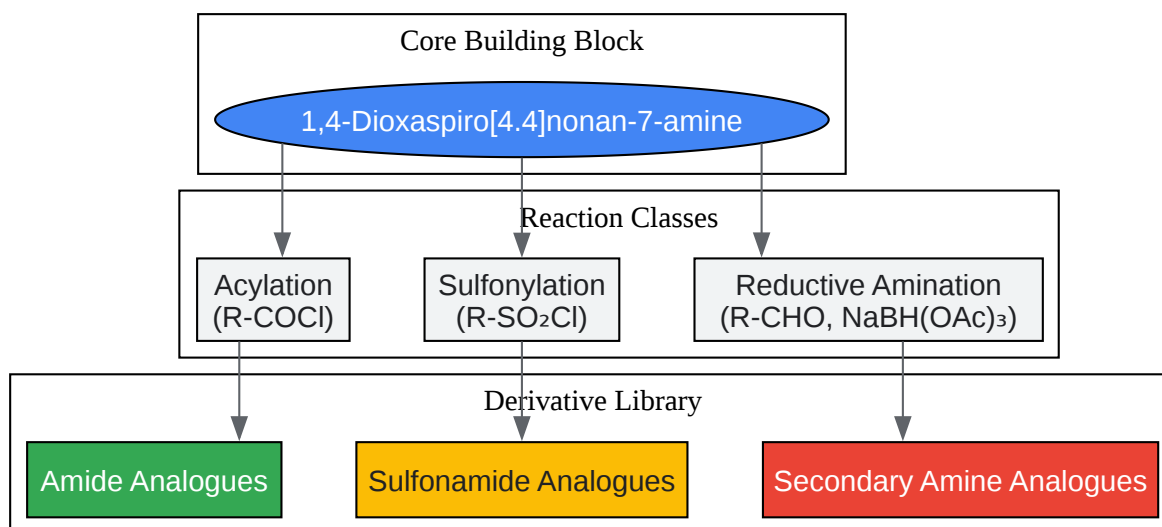
The primary amine is a versatile functional handle. It is nucleophilic and can readily participate in a wide array of reactions, including:

- Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides.
- Sulfonamide formation: Reaction with sulfonyl chlorides.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This reactivity allows the spirocyclic core to be easily "decorated" with various functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Library Synthesis Workflow for SAR Exploration

The amine serves as a key point of diversification for building a library of analogues for biological screening.



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Caption: Workflow for diversifying the core scaffold into a chemical library.

Experimental Protocol: Illustrative Synthesis

This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol from Methyl 3-oxocyclopentane-1-carboxylate

- **Protection:** To a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to yield the protected ketal-ester.
- **Reduction:** Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the ketal-ester from the previous step in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Cool back to 0

°C and cautiously quench by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain 1,4-dioxaspiro[4.4]nonan-7-ol.

Conversion to **1,4-Dioxaspiro[4.4]nonan-7-amine**

- Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Wash with cold water, cold dilute HCl, and brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude mesylate, which is used immediately in the next step.
- Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C and stir for 6 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
- Staudinger Reduction: Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (1.2 eq) and stir at room temperature overnight. Concentrate under reduced pressure and purify by column chromatography (silica gel, eluting with a gradient of DCM/Methanol containing 1% NH₄OH) to afford the final product, **1,4-Dioxaspiro[4.4]nonan-7-amine**.

Safety and Handling

As with any chemical reagent, **1,4-Dioxaspiro[4.4]nonan-7-amine** should be handled with appropriate care in a laboratory setting.

- Hazard Identification: May be harmful if swallowed and can cause skin and eye irritation.^[6]^[7]
- Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume hood.^[6]^[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.^[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[7]^[9]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1,4-Dioxaspiro[4.4]nonan-7-amine is more than just a simple amine; it is a sophisticated building block that provides a direct entry point to novel, three-dimensional chemical space. Its spirocyclic core offers a rigid framework that can improve the pharmacological properties of drug candidates, while the primary amine provides a reliable handle for chemical diversification. For researchers and drug development professionals, this compound represents a valuable tool for escaping the confines of "flatland" chemistry and exploring the next generation of therapeutic agents.

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